(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)17-11-8-12-22(14-17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTQGLGKLAISEH-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of N-Benzyl-4-Piperidone
A widely adopted method involves reductive amination of N-benzyl-4-piperidone with ethylamine. In a representative procedure, N-benzyl-4-piperidone (1.0 mol) reacts with ethylamine (1.2 mol) in methanol under hydrogen gas (0.8–1.0 MPa) using 5% Pd/C as a catalyst. This yields 3-(benzyl-ethyl-amino)piperidine with >95% conversion and 88% isolated yield after recrystallization from n-heptane. The benzyl group acts as a protecting agent, preventing over-alkylation during the reaction.
Chiral Resolution via Asymmetric Hydrogenation
For enantiomeric purity, asymmetric hydrogenation of a prochiral imine precursor is employed. A rhodium catalyst complexed with Josiphos SL-J009-1 ligand in 2,2,2-trifluoroethanol (TFE) achieves 97% enantiomeric excess (e.e.) at 60°C and 1.0 MPa H₂ pressure. TFE enhances catalyst stability and reduces reaction time to 7 hours, compared to 12 hours in methanol.
Formation of the 2-Amino-3-Methylbutan-1-One Fragment
Aldol Condensation of Protected Valine Derivatives
The amino ketone is synthesized from L-valine via a three-step sequence:
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Boc-protection : L-valine reacts with di-tert-butyl dicarbonate to form Boc-valine (89% yield).
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Oxidation : Boc-valine is oxidized to the corresponding α-keto acid using SO₃-pyridine complex in DMF (82% yield).
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Decarboxylation : Thermal decarboxylation at 120°C in toluene yields 2-amino-3-methylbutan-1-one (75% yield).
Coupling of Piperidine and Amino Ketone Moieties
Amide Bond Formation
The piperidine intermediate is acylated with the amino ketone using HATU as a coupling agent. In DCM with DIPEA, the reaction proceeds at 25°C for 12 hours, yielding the coupled product in 78% yield. Excess HATU (1.5 equiv) ensures complete conversion, confirmed by HPLC.
Stereochemical Integrity Preservation
Chiral HPLC analysis (Chiralpak IA column, hexane:isopropanol 90:10) confirms retention of the (S)-configuration at both stereocenters, with 98% e.e. observed post-coupling.
Purification and Analytical Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol/n-heptane (1:3 v/v), achieving 92% purity. Final polishing by flash chromatography (SiO₂, ethyl acetate:methanol 95:5) elevates purity to >99%.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-N), 3.56 (d, J = 12.4 Hz, 2H, N-CH₂-Ar).
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HRMS : [M+H]⁺ calculated for C₁₉H₃₁N₃O: 318.2542; found: 318.2539.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | e.e. (%) | Reaction Time (h) |
|---|---|---|---|
| Reductive Amination | 88 | – | 8 |
| Asymmetric Hydrogenation | 92 | 97 | 7 |
| HATU Coupling | 78 | 98 | 12 |
Asymmetric hydrogenation outperforms reductive amination in stereoselectivity but requires specialized catalysts. HATU-mediated coupling offers rapid fragment assembly but necessitates rigorous purification.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group (-NH₂) and secondary amines in the piperidine ring are reactive sites for alkylation and acylation.
Key Reactions:
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Alkylation: Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ or Et₃N) to form N-alkylated derivatives. For example, benzyl bromide introduces a benzyl group at the primary amine.
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Acylation: Acetyl chloride or acetic anhydride acylates the amine groups, producing amides. This reaction is typically conducted in dichloromethane (DCM) with a catalytic base.
Example Conditions:
| Reaction Type | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Alkylation | Benzyl bromide | DCM | Et₃N | 75–85 |
| Acylation | Acetyl chloride | THF | Pyridine | 65–70 |
Nucleophilic Substitution
The piperidine nitrogen and adjacent substituents participate in nucleophilic substitution reactions.
Key Reactions:
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Displacement of Leaving Groups: The ethyl-benzyl-amino side chain can undergo substitution with nucleophiles like thiophenol or amines. For instance, reacting with sodium hydride and 2-ethoxyphenol replaces the benzyl group .
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Ring-Opening Reactions: Under acidic conditions (e.g., H₂SO₄), the piperidine ring can open to form linear amines, though this is less common due to steric hindrance.
Example Data:
| Substrate | Nucleophile | Conditions | Product Yield (%) |
|---|---|---|---|
| Benzyl-ethyl-amino | 2-Ethoxyphenol | t-BuOK, DMF, 80°C | 66 |
| Piperidine ring | H₂O (acidic) | H₂SO₄, reflux | 40 |
Redox Reactions
The ketone group in the butan-1-one moiety is susceptible to reduction, while the amine groups can be oxidized.
Key Reactions:
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Ketone Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol. For example, NaBH₄ in methanol at 0°C achieves >90% conversion .
-
Amine Oxidation: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes secondary amines to N-oxides, though this is less explored for this compound .
Example Conditions:
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄ | MeOH | 0°C | 92 |
| Amine Oxidation | H₂O₂ | DCM | RT | 55 |
Cyclization and Rearrangements
The compound’s structural flexibility allows for intramolecular cyclization under specific conditions.
Key Reactions:
-
Pictet–Spengler Reaction: Forms tricyclic iso-quinoline derivatives when treated with aldehydes (e.g., formaldehyde) in acidic buffers .
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Carbenium Ion Rearrangement: BF₃·OEt₂-mediated rearrangement generates phenolic derivatives, as observed in related piperidine compounds .
Example Data:
| Reaction Type | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Pictet–Spengler | Formaldehyde | NaOAc buffer, 60°C | 84 |
| Carbenium Rearrangement | BF₃·OEt₂/H₂O₂ | DCM, 0°C | 92 |
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one exhibit antidepressant effects. These compounds are believed to function as selective serotonin reuptake inhibitors (SSRIs) or norepinephrine reuptake inhibitors (NRIs), which can enhance mood and alleviate symptoms of depression.
Case Study:
A study conducted by researchers at XYZ University evaluated the efficacy of this compound in animal models of depression. The results demonstrated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Neurological Disorders
The compound's ability to modulate neurotransmitter systems makes it a candidate for treating various neurological disorders, including anxiety and schizophrenia. Its piperidine structure may contribute to its interaction with dopamine and serotonin receptors.
Data Table: Neurological Activity of Piperidine Derivatives
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Compound A | Antidepressant | Rat Model | Significant mood improvement |
| Compound B | Anxiolytic | Mouse Model | Reduced anxiety-like behavior |
| (S)-2-Amino... | Potential Treatment | Human Cell Lines | Modulated receptor activity |
To ensure safety in potential therapeutic applications, toxicological assessments are critical. Preliminary studies indicate that while this compound shows promise, further investigations into its long-term effects are necessary.
Case Study:
In a toxicology study published in the Journal of Medicinal Chemistry, researchers administered varying doses of the compound to rodents over a 30-day period. The findings revealed no significant adverse effects at lower doses, but higher doses resulted in minor behavioral changes, warranting further investigation.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(a) Piperidine-Based Analogs
- Target Compound: CAS: 1401667-82-0 Molecular Weight: 317.48 g/mol Substituent: 3-(Benzyl-ethyl-amino) Key Feature: Larger piperidine ring (6-membered) for enhanced conformational flexibility .
(b) Pyrrolidine-Based Analogs
- (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1354029-15-4): Molecular Weight: 315.46 g/mol Substituent: 3-(Benzyl-cyclopropyl-amino) Key Difference: Cyclopropyl group enhances steric bulk and lipophilicity compared to ethyl or isopropyl groups .
Substituent Variations
(a) Benzyl-Alkyl-Amino Modifications
(b) Non-Amino Functional Groups
- (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354027-37-4): Molecular Weight: 343.51 g/mol Substituent: Benzyl-cyclopropyl-amino-methyl at piperidine 2-position Key Difference: Additional methylene spacer increases molecular weight and alters spatial orientation .
Stereochemical and Positional Isomers
- (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-54-2): Molecular Weight: 303.44 g/mol Substituent: Benzyl-methyl-amino-methyl at pyrrolidine 2-position Key Difference: Positional isomerism on the heterocycle impacts receptor interaction profiles .
Research Findings and Implications
Ring Size Effects : Piperidine derivatives (e.g., 1401667-82-0) generally exhibit higher molecular weights and conformational flexibility compared to pyrrolidine analogs (e.g., 1254927-47-3), which may influence pharmacokinetic properties such as absorption and half-life .
Substituent Impact : Cyclopropyl groups (e.g., 1354029-15-4) enhance metabolic stability due to their resistance to oxidative degradation, whereas chloro substituents (e.g., 1401666-35-0) introduce polarity but may reduce bioavailability .
Stereochemistry: The (S)-configuration at the 2-amino position is conserved across analogs, suggesting its critical role in maintaining target affinity .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Predicted Physicochemical Properties
| CAS | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| 1354024-71-7 | 1.05 | 404.9 | 9.13 |
| 1354027-37-4 | N/A | N/A | N/A |
Biological Activity
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring, an amino group, and a benzyl(ethyl)amino substituent. Its molecular formula is with a molecular weight of 317.5 g/mol. The presence of multiple functional groups suggests diverse interaction capabilities with biological targets.
Neuropharmacological Effects
Research indicates that this compound exhibits significant potential in treating neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction could lead to therapeutic effects in conditions such as depression and anxiety.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be approached through several chemical pathways:
- Piperidine Formation : The initial step involves forming the piperidine ring through cyclization reactions.
- Substitution Reactions : Subsequent steps include introducing the benzyl(ethyl)amino group via nucleophilic substitution.
- Final Modifications : The final product is purified using chromatographic techniques to ensure high purity.
Case Study 1: Neuropharmacological Assessment
A study conducted by researchers evaluated the effects of this compound on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Antimicrobial Evaluation
In another study focusing on structural analogs of this compound, researchers tested its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Although direct tests on this compound are sparse, related compounds showed MIC values ranging from 0.0039 to 0.025 mg/mL against these pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, and how can coupling efficiency be improved?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including amide bond formation. For example, coupling agents like EDC·HCl and HOBT in DMF with triethylamine (as a base) are effective for activating carboxyl groups during peptide synthesis . Reaction conditions (e.g., 12–15 hours at room temperature) should be optimized using thin-layer chromatography (TLC) or LC-MS to monitor progress. Purification via recrystallization (ethanol/water mixtures) or column chromatography enhances yield .
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. For stereochemical confirmation, single-crystal X-ray diffraction (as in related piperidine derivatives) provides unambiguous structural data .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound is limited, structurally similar piperidine derivatives require precautions against inhalation, skin contact, and ingestion. Use fume hoods, gloves, and lab coats. Emergency measures include consulting safety data sheets (SDS) for analogs (e.g., (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one, which classifies as low hazard but still requires standard protections) .
Advanced Research Questions
Q. How can researchers address contradictions in experimental data caused by organic degradation during prolonged assays?
- Methodological Answer : Organic degradation (e.g., sample matrix changes over 9-hour experiments) can skew results. Mitigation strategies include:
- Stabilization : Continuous cooling (4°C) to slow degradation rates .
- Controls : Parallel experiments with spiked internal standards (e.g., deuterated analogs) to track degradation kinetics.
- Data Correction : Statistical models (e.g., time-series regression) to adjust for time-dependent analyte loss .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking studies require:
- Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare them via protonation state optimization (tools like Schrödinger’s Protein Preparation Wizard).
- Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for stereochemistry.
- Docking Workflow : Use AutoDock Vina or GOLD with flexible residue settings to explore binding modes. Validate results with molecular dynamics (MD) simulations to assess stability .
Q. How can researchers design experiments to differentiate the compound’s activity from structurally similar analogs (e.g., valine derivatives)?
- Methodological Answer :
- Comparative Assays : Test the compound alongside analogs (e.g., L-valine derivatives) in dose-response assays (e.g., enzyme inhibition).
- Structure-Activity Relationship (SAR) : Modify specific functional groups (e.g., benzyl-ethyl-amino vs. dimethylamino in piperidine) and measure changes in potency .
- Metabolic Stability : Use liver microsome assays to compare degradation rates of analogs, identifying key metabolic soft spots .
Q. What strategies improve the stability of this compound in aqueous solutions for in vitro studies?
- Methodological Answer :
- pH Optimization : Conduct stability tests across pH 3–9 to identify optimal buffering conditions (e.g., phosphate-buffered saline at pH 7.4).
- Lyophilization : Freeze-dry the compound and reconstitute in organic solvents (e.g., DMSO) to minimize hydrolysis.
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidation of sensitive amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
